![molecular formula C27H26N2O3S B2803165 Ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate CAS No. 681276-74-4](/img/structure/B2803165.png)

Ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate, also known as ESI, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. ESI is a member of the sulfhydryl-containing compounds, which are known to have various biological activities.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Molecular Structure

The chemical synthesis and characterization of compounds related to Ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate have been explored in several studies, focusing on their molecular structures and potential applications. For example, research on substituted 4-pyrazolylbenzoates has highlighted the role of hydrogen bonds in forming supramolecular structures, which could have implications for the development of new materials or pharmaceutical compounds. This insight into molecular interactions provides a foundational understanding for further exploration of similar compounds (Portilla et al., 2007).

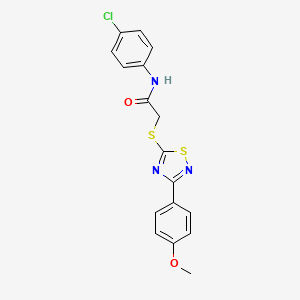

Antimicrobial Potential

Studies have also delved into the synthesis of new chemical entities with potential antimicrobial properties. For instance, new quinazolines have been synthesized and evaluated for their antimicrobial efficacy, which could offer leads for developing new antimicrobial agents. This research avenue is crucial in the ongoing fight against antibiotic-resistant bacteria and could contribute to the discovery of novel therapeutic agents (Desai et al., 2007).

Antifungal Evaluation

Further research into indole derivatives has explored their synthesis and antifungal evaluation, potentially contributing to the development of new antifungal treatments. This work underscores the importance of chemical synthesis in generating novel compounds that can be assessed for various biological activities, including antifungal potency (Ergenç et al., 1990).

Optical and Nonlinear Properties

The exploration of Schiff base compounds derived from ethyl-4-amino benzoate for their optical nonlinear properties has opened new paths for applications in optical technologies. This research demonstrates the potential of such compounds in developing optical limiters and other optical devices, highlighting the diverse applications of chemical compounds in technology and materials science (Abdullmajed et al., 2021).

Photolysis and Artificial Breathing Reaction

Innovative studies have investigated the photolysis of indole derivatives, leading to the discovery of a light-triggered elimination of CO2 and absorption of O2, mimicking an artificial breathing reaction. This groundbreaking research could have implications for the development of new materials that can mimic biological processes, with potential applications in environmental science and materials engineering (Lin & Abe, 2021).

Mecanismo De Acción

Mode of Action

The indole and benzyl groups could potentially interact with hydrophobic pockets of proteins, while the thioacetamido and benzoate groups could form hydrogen bonds .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been involved in a variety of biochemical pathways, including signal transduction, enzyme inhibition, and protein-protein interactions .

Pharmacokinetics

The presence of the ethyl benzoate group may enhance its lipophilicity, potentially improving its absorption and distribution .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the stability of the compound could be affected by oxidative conditions due to the presence of the thioacetamido group .

Propiedades

IUPAC Name |

ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3S/c1-3-32-27(31)21-12-14-22(15-13-21)28-26(30)18-33-25-17-29(24-7-5-4-6-23(24)25)16-20-10-8-19(2)9-11-20/h4-15,17H,3,16,18H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCNADXUXRJZPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-diiodobenzenol](/img/structure/B2803089.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2803091.png)

![1-(Azepan-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2803092.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/no-structure.png)

methanone](/img/structure/B2803101.png)

![3,5-Dimethyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2803102.png)

![4,4,4-Trifluoro-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2803104.png)